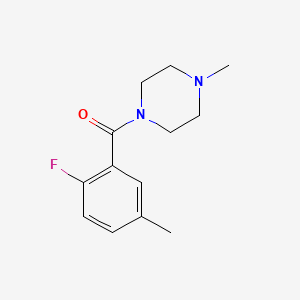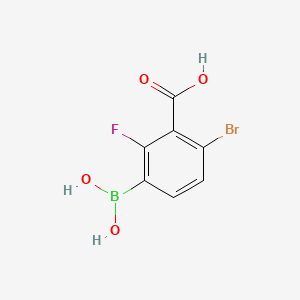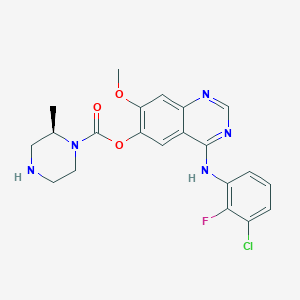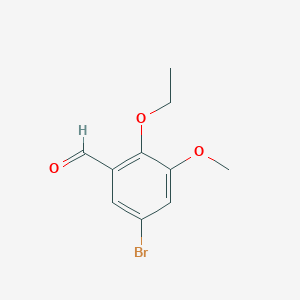
(E)-N'-(5-bromopyrazin-2-yl)-N,N-dimethylformamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHANIMIDAMIDE, N’-(5-BROMO-2-PYRAZINYL)-N,N-DIMETHYL-, (1E)- is a chemical compound with a unique structure that includes a bromine atom attached to a pyrazine ring
Métodos De Preparación
The synthesis of METHANIMIDAMIDE, N’-(5-BROMO-2-PYRAZINYL)-N,N-DIMETHYL-, (1E)- typically involves the reaction of 5-bromo-2-pyrazinecarboxylic acid with N,N-dimethylmethanimidamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
METHANIMIDAMIDE, N’-(5-BROMO-2-PYRAZINYL)-N,N-DIMETHYL-, (1E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The bromine atom in the pyrazine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
METHANIMIDAMIDE, N’-(5-BROMO-2-PYRAZINYL)-N,N-DIMETHYL-, (1E)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of METHANIMIDAMIDE, N’-(5-BROMO-2-PYRAZINYL)-N,N-DIMETHYL-, (1E)- involves its interaction with specific molecular targets. The bromine atom and the pyrazine ring play crucial roles in its binding to target molecules, which can lead to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
METHANIMIDAMIDE, N’-(5-BROMO-2-PYRAZINYL)-N,N-DIMETHYL-, (1E)- can be compared with other similar compounds such as:
- N-(5-Bromo-2-pyrazinyl)-1H-imidazole-4-sulfonamide
- 2-Bromo-N-(5-bromo-2-pyrazinyl)-5-methylbenzamide
- N-(5-Bromo-2-pyrazinyl)-1-cyclopropylmethanesulfonamide
These compounds share structural similarities but differ in their specific functional groups and potential applications. The uniqueness of METHANIMIDAMIDE, N’-(5-BROMO-2-PYRAZINYL)-N,N-DIMETHYL-, (1E)- lies in its specific combination of the bromine atom and the pyrazine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H9BrN4 |
|---|---|
Peso molecular |
229.08 g/mol |
Nombre IUPAC |
N'-(5-bromopyrazin-2-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C7H9BrN4/c1-12(2)5-11-7-4-9-6(8)3-10-7/h3-5H,1-2H3 |
Clave InChI |
MBJNROXDWYAXPL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=NC1=CN=C(C=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


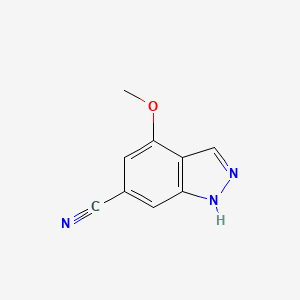
![N-[(E)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14024150.png)
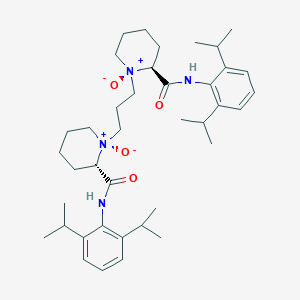
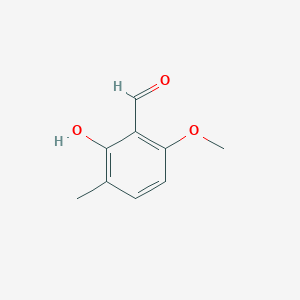

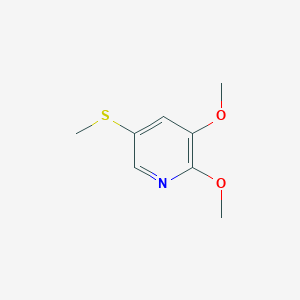
![(E,E)-1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis{[(Z)-phenyl(2-phenylhydrazinylidene)methyl]diazene}](/img/structure/B14024184.png)
